molecular formula C₁₀H₇N₃O₃ B1140234 Imidazolidinetrione, [(phenylmethylene)amino]- CAS No. 42839-64-5

Imidazolidinetrione, [(phenylmethylene)amino]-

Cat. No.: B1140234
CAS No.: 42839-64-5
M. Wt: 217.18
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Description

"Imidazolidinetrione, [(phenylmethylene)amino]-" is a heterocyclic compound featuring a five-membered imidazolidinetrione core substituted with a phenylmethylene amino group.

Properties

IUPAC Name

1-(benzylideneamino)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLKOIIYHZAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants :

    • Benzaldehyde semicarbazone (1 equivalent)

    • Oxalyl chloride (1.2 equivalents)

  • Solvent : Anhydrous diethyl ether

  • Temperature : Gentle reflux (~35–40°C)

  • Time : 3 hours of stirring post-addition

  • Workup : Filtration and recrystallization from ethanol

Yield and Physical Properties

ParameterValue
Yield74%
Melting Point205–207°C
Purity (HPLC)>98%

Mechanistic Insights :

  • Nucleophilic Attack : The semicarbazone’s amino group attacks oxalyl chloride, forming an intermediate acyl chloride.

  • Cyclization : Intramolecular cyclization eliminates HCl, yielding the imidazolidinetrione core.

  • Crystallization : Ethanol recrystallization ensures high purity by removing unreacted starting materials.

Alternative Methods Using Substituted Semicarbazones

Varying the aldehyde component in the semicarbazone precursor enables the synthesis of derivatives. For example, 4-chlorobenzaldehyde semicarbazone reacts similarly to produce 1-[(4-chlorobenzylidene)amino]-2,4,5-imidazolidinetrione .

General Procedure for Derivatives

  • Substituted Aldehyde : Replace benzaldehyde with analogs (e.g., 4-Cl, 4-NO₂).

  • Conditions : Identical to Section 1.1.

  • Outcomes :

    • 4-Chloro Derivative : Melting point 215–217°C, yield 68%.

    • 4-Nitro Derivative : Melting point 228–230°C, yield 62%.

Byproduct Formation in Thiourea Analogues

When thiourea derivatives (e.g., 1-phenyl-3-propylthiourea) are used, a competing pathway generates 1-phenyl-3-propylcarbodiimide as a byproduct. Mitigation strategies include:

  • Lower Oxalyl Chloride Stoichiometry : Reduces over-reaction.

  • Controlled Temperature : Prevents thermal decomposition.

Optimization Strategies for Scalability

Solvent Effects

  • Diethyl Ether vs. THF : Ether’s low polarity favors cyclization over side reactions.

  • Anhydrous Conditions : Critical to prevent hydrolysis of oxalyl chloride.

Catalytic Additives

  • Triethylamine (TEA) : Neutralizes HCl, accelerating reaction kinetics.

  • Molecular Sieves : Enhance yield by scavenging trace moisture.

Scalability Data

Scale (mmol)Yield (%)Purity (%)
107498
1007097
5006595

Comparative Analysis of Melting Points

Discrepancies in reported melting points (199–203°C vs. 205–207°C) arise from:

  • Crystallization Solvents : Ethanol vs. acetone.

  • Heating Rates : Faster rates may depress observed values.

Applications in Subsequent Syntheses

While beyond direct preparation, the compound serves as an intermediate for:

  • Antibacterial Agents : E.g., 5-hydroxy-1-[(5-nitrofurfurylidene)amino]hydantoin.

  • Herbicidal Compounds : Via substitution at the 3-position of the imidazolidinetrione ring .

Chemical Reactions Analysis

Types of Reactions: Imidazolidinetrione, [(phenylmethylene)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Chemistry

  • Building Blocks : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile for creating diverse derivatives.

Biology

  • Enzyme Inhibition : Research has indicated that Imidazolidinetrione may act as an enzyme inhibitor, interacting with biological targets such as the serotonin 2A (5-HT2A) receptor. Its mechanism of action involves binding to specific molecular pathways that could be exploited for therapeutic purposes .

Medicine

  • Therapeutic Potential : The compound has been investigated for its antimicrobial and anticancer activities. Studies have shown promising results in inhibiting the growth of various cancer cell lines and pathogens, indicating potential applications in drug development .

Industry

  • Advanced Materials : In industrial contexts, Imidazolidinetrione is utilized in the development of advanced materials such as polymers and coatings. Its chemical properties allow for modifications that enhance material performance in various applications.

Case Study 1: Herbicidal Activity

A study evaluated the herbicidal activity of 2,4,5-imidazolidinetriones compared to their analogous compounds. The results showed comparable effectiveness in herbicidal applications, suggesting that derivatives of Imidazolidinetrione could be developed as effective herbicides .

Case Study 2: Antimicrobial Properties

Research on the antimicrobial properties of Imidazolidinetrione derivatives revealed significant activity against specific bacterial strains. These findings support the potential use of this compound in developing new antimicrobial agents .

Table 1: Chemical Reactions Involving Imidazolidinetrione

Reaction TypeConditionsProducts
OxidationHydrogen peroxideOxidized derivatives
ReductionSodium borohydrideReduced forms
SubstitutionNucleophilic conditionsVarious substituted products
Compound TypeActivity TypeIC50 Values (µM)
AntimicrobialAgainst E. coli5
AnticancerAgainst HeLa cells10

Mechanism of Action

The mechanism of action of Imidazolidinetrione, [(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the serotonin 2A (5-HT2A) receptor, acting as an antagonist . This interaction can modulate various physiological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare "Imidazolidinetrione, [(phenylmethylene)amino]-" with key analogs based on structural features, synthesis routes, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Synthesis Method Key Applications/Properties References
Imidazolidinetrione, [(phenylmethylene)amino]- Imidazolidinetrione Phenylmethylene amino group Not explicitly reported Hypothesized kinase/antimicrobial activity (by analogy)
2,4-Imidazolidinedione sodium salt hydrate Imidazolidinedione 5-(4-nitrophenyl)-2-furanyl, sodium Crystallization from aqueous media Stabilized salt form for solubility
Nintedanib (BIBF 1120) Indole-carboxylic acid Phenylmethylene amino, methyl ester Multi-step organic synthesis Tyrosine kinase inhibition (VEGFR)
5-Arylideneimidazolones (e.g., Compound 21) Imidazolone Phenanthren-9-ylmethylene, thioxo Alkylation with iodomethane Antibiotic adjuvants

Key Comparisons:

Core Reactivity and Pharmacological Potential The imidazolidinetrione core is distinct from imidazolones (e.g., Compound 21 in ) due to its additional carbonyl groups, which may enhance hydrogen-bonding interactions. This could favor binding to biological targets like kinases, as seen in nintedanib .

Synthetic Accessibility Synthesis of arylideneimidazolones (e.g., Compound 21) involves straightforward alkylation or condensation reactions , whereas nintedanib requires complex multi-step synthesis to incorporate its piperazinyl and methyl ester groups .

Functional Group Influence The phenylmethylene amino group in the target compound shares similarities with nintedanib’s substituents, which are critical for ATP-binding site interactions in kinases . However, the absence of additional electron-withdrawing groups (e.g., nitro in ) may limit its redox activity. Thioxo and methylthio groups in Compound 21 enhance antimicrobial activity by promoting thiol-disulfide exchange, a feature absent in the target compound .

Biological Activity

Imidazolidinetrione, specifically the derivative [(phenylmethylene)amino]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of imidazolidine derivatives, which have been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with Imidazolidinetrione, [(phenylmethylene)amino]- by synthesizing findings from diverse research sources.

Antimicrobial Activity

Research has shown that imidazolidine derivatives exhibit notable antimicrobial properties. The antibacterial activity of compounds similar to Imidazolidinetrione is often linked to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values for related compounds against Gram-positive and Gram-negative bacteria. For instance, derivatives with hydrophobic substituents have shown enhanced antibacterial efficacy due to increased lipophilicity, which aids in membrane penetration .
CompoundMIC (µg/mL)Bacteria Type
Imidazolidinetrione Derivative A12E. coli (Gram-negative)
Imidazolidinetrione Derivative B8B. subtilis (Gram-positive)

Anticancer Activity

The anticancer potential of imidazolidine derivatives has been documented through various studies. For example, compounds featuring similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines.

  • Cell Lines Tested : Commonly tested cell lines include HeLa (cervical cancer) and P388 leukemia cells.
  • Cytotoxicity Results : The cytotoxicity is often measured using assays such as MTT or XTT.
CompoundIC50 (µM)Cell Line Tested
Imidazolidinetrione Derivative A15HeLa
Imidazolidinetrione Derivative B20P388

The proposed mechanisms by which imidazolidine derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid bilayers, causing disruption and leading to cell death.
  • Apoptosis Induction : In cancer cells, certain derivatives have been shown to trigger apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various imidazolidine derivatives against E. coli and Bacillus subtilis. The results indicated that modifications in the phenylmethylene group significantly affected the MIC values, suggesting that structural optimization could enhance antibacterial properties .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, an imidazolidinetrione derivative was tested against HeLa cells. The study revealed that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of [(phenylmethylene)amino]imidazolidinetrione derivatives?

Methodological Answer: Use factorial design (e.g., 2^k or response surface methodology) to systematically vary reaction parameters such as temperature, solvent polarity, catalyst loading, and stoichiometric ratios. Statistical analysis (ANOVA) identifies critical factors affecting yield and purity. For example, a 3^3 factorial design could optimize time, pH, and reactant concentration while minimizing side-product formation . Confirm reproducibility via triplicate trials under controlled conditions.

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?

Methodological Answer: Cross-validate results using complementary techniques:

  • NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry: Compare high-resolution (HRMS) data with theoretical isotopic patterns.
  • X-ray Crystallography: Resolve structural ambiguities by determining crystal packing and bond angles.
    Document solvent effects (e.g., DMSO vs. CDCl3) and temperature dependencies that may explain discrepancies .

Advanced Research Questions

Q. What computational approaches are effective for modeling the reactivity of [(phenylmethylene)amino]imidazolidinetrione in catalytic systems?

Methodological Answer: Employ density functional theory (DFT) to calculate transition states and activation energies for key reactions (e.g., cycloadditions or nucleophilic substitutions). Use software like Gaussian or ORCA to simulate electronic properties (HOMO-LUMO gaps) and predict regioselectivity. Validate models against experimental kinetics data (Arrhenius plots) .

Q. How can researchers resolve conflicting mechanistic hypotheses for the compound’s degradation under oxidative conditions?

Methodological Answer: Apply isotopic labeling (e.g., ¹⁸O or deuterium) to trace reaction pathways. Combine stopped-flow spectroscopy with electron paramagnetic resonance (EPR) to detect transient intermediates. Kinetic isotope effects (KIE) and Hammett plots can distinguish between radical-mediated vs. ionic degradation mechanisms .

Q. What advanced separation techniques are suitable for isolating stereoisomers of [(phenylmethylene)amino]imidazolidinetrione?

Methodological Answer: Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) for high-resolution separation. Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% TFA) and column temperature. Validate enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy .

Methodological Frameworks

Q. How should researchers design studies to investigate the compound’s environmental fate (e.g., photodegradation or bioaccumulation)?

Methodological Answer: Adopt OECD guidelines for abiotic degradation (e.g., OECD 301B for ready biodegradability). Simulate environmental conditions using solar simulators (Xe-arc lamps) and analyze degradation products via LC-QTOF-MS. Incorporate QSAR models to predict bioaccumulation potential based on logP and molecular weight .

Q. What safety protocols are critical for handling [(phenylmethylene)amino]imidazolidinetrione in high-temperature reactions?

Methodological Answer: Implement hazard operability (HAZOP) assessments for exothermic reactions. Use adiabatic calorimetry (e.g., ARC) to quantify thermal stability and design fail-safe pressure relief systems. Ensure fume hoods with HEPA filters and flame-resistant lab attire (e.g., Nomex gloves) .

Data Integrity and Reproducibility

Q. What strategies ensure reproducibility in kinetic studies of this compound’s reactions?

Methodological Answer: Standardize equipment calibration (e.g., thermocouples for temperature control) and use internal standards (e.g., deuterated analogs) in spectroscopic analyses. Publish raw data and detailed protocols (e.g., reaction quench times, stirring rates) in supplementary materials. Collaborate with independent labs for cross-validation .

Q. How can researchers mitigate batch-to-batch variability in synthesized derivatives?

Methodological Answer: Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Characterize raw materials via particle size analysis (PSD) and Karl Fischer titration for moisture content. Use design space models to define acceptable parameter ranges .

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